[3-(Piperidin-2-yl)phenyl]methanol
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Overview
Description
[3-(Piperidin-2-yl)phenyl]methanol: is a chemical compound with the molecular formula C12H17NO. It features a piperidine ring attached to a phenyl group, which is further connected to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Piperidin-2-yl)phenyl]methanol typically involves the reaction of a piperidine derivative with a benzyl halide under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Piperidin-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in pyridine or Ac2O in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various alcohols or amines.
Substitution: Halides or esters.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(Piperidin-2-yl)phenyl]methanol is used as an intermediate for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities. Derivatives of this compound have shown promise in modulating biological pathways, making them candidates for drug development .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals .
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its reactivity and structural features make it a valuable building block in industrial applications .
Mechanism of Action
The mechanism of action of [3-(Piperidin-2-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
[3-(Piperidin-4-yl)phenyl]methanol: Similar structure but with the piperidine ring attached at the 4-position of the phenyl group.
[3-(Piperidin-3-yl)phenyl]methanol: Piperidine ring attached at the 3-position of the phenyl group.
[3-(Piperidin-2-yl)benzyl]alcohol: Similar structure but with a benzyl alcohol moiety instead of methanol.
Uniqueness: [3-(Piperidin-2-yl)phenyl]methanol is unique due to the specific positioning of the piperidine ring and the methanol group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-piperidin-2-ylphenyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12;/h3-5,8,12-14H,1-2,6-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNHKRLYXOLUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC(=C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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